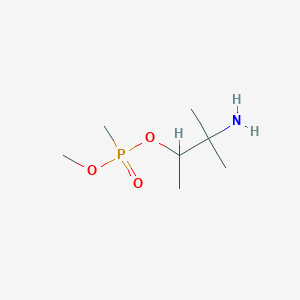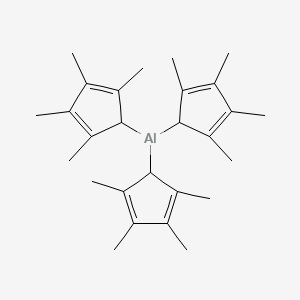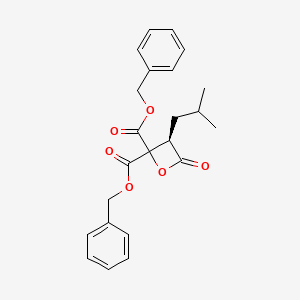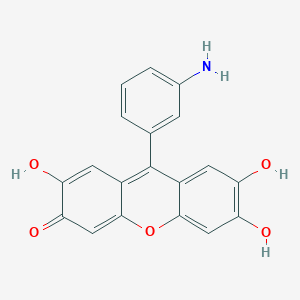![molecular formula C10H12N4 B14263521 N-Cyano-N''-[(4-methylphenyl)methyl]guanidine CAS No. 141392-71-4](/img/structure/B14263521.png)
N-Cyano-N''-[(4-methylphenyl)methyl]guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyano-N’'-[(4-methylphenyl)methyl]guanidine is a chemical compound known for its unique structure and properties It belongs to the class of cyanoguanidines, which are characterized by the presence of a cyano group (–CN) and a guanidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-N’'-[(4-methylphenyl)methyl]guanidine typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the treatment of different amines with methyl cyanoacetate without solvent at room temperature, which yields the target N-substituted cyanoacetamide compounds . Another approach involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of N-Cyano-N’'-[(4-methylphenyl)methyl]guanidine may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-Cyano-N’'-[(4-methylphenyl)methyl]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-Cyano-N’'-[(4-methylphenyl)methyl]guanidine has a wide range of scientific research applications, including:
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-Cyano-N’'-[(4-methylphenyl)methyl]guanidine involves its interaction with specific molecular targets and pathways. For example, certain cyanoguanidines have been shown to inhibit nicotinamide phosphoribosyl transferase and interfere with NF-κB signaling, leading to cytotoxic effects in cancer cells . The exact molecular targets and pathways may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-Cyano-N’'-[(4-methylphenyl)methyl]guanidine include:
N-(6-(4-chlorophenoxy)hexyl)-N’-cyano-N’'-4-pyridyl guanidine (CHS 828): An anti-tumor agent that interferes with cellular metabolism and NF-κB signaling.
Pinacidil: A potassium channel opener used as an anti-hypertensive agent.
Cimetidine: A histamine-II receptor antagonist used in the treatment of gastrointestinal disorders.
Uniqueness
N-Cyano-N’'-[(4-methylphenyl)methyl]guanidine is unique due to its specific structure and the presence of the cyano and guanidine groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
141392-71-4 |
|---|---|
Molekularformel |
C10H12N4 |
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
1-cyano-2-[(4-methylphenyl)methyl]guanidine |
InChI |
InChI=1S/C10H12N4/c1-8-2-4-9(5-3-8)6-13-10(12)14-7-11/h2-5H,6H2,1H3,(H3,12,13,14) |
InChI-Schlüssel |
RYQNNNBUBHWWGW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CN=C(N)NC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


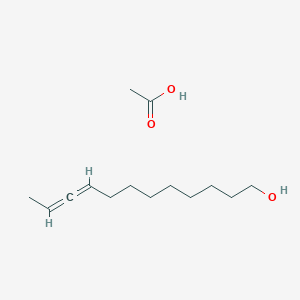

![1-Ethenyl-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane](/img/structure/B14263456.png)


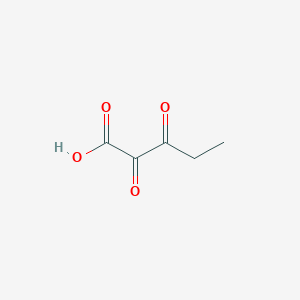
![Benzaldehyde, 2,2',2''-[1,3,5-benzenetriyltris(methyleneoxy)]tris-](/img/structure/B14263482.png)

![Benzene, [(2-heptynyloxy)methyl]-](/img/structure/B14263496.png)
